allyl 3-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether
Description
Allyl 3-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a heterocyclic compound featuring a fused triazolothiadiazole core. The structure includes:
- Position 3: A piperidinylmethyl group (1-piperidinylmethyl), which introduces a nitrogen-containing heterocycle known for enhancing lipophilicity and binding affinity to biological targets.
This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, which is widely studied for its anticancer, antimicrobial, and anti-inflammatory properties due to the synergistic effects of the triazole and thiadiazole rings .
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-2-11-24-15-8-6-7-14(12-15)17-21-23-16(19-20-18(23)25-17)13-22-9-4-3-5-10-22/h2,6-8,12H,1,3-5,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLIKDVOIFZUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 3-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves multiple steps:
Formation of the Triazole-Thiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions.
Attachment of the Allyl Ether Group: The final step involves the etherification of the phenolic group with allyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the production process.
Chemical Reactions Analysis
1.1. Formation of the Triazolothiadiazole Core
Reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with a substituted benzoic acid in phosphorus oxychloride (POCl₃), followed by cyclization to form the triazolo[3,4-b] thiadiazole ring .
Example Reaction Pathway:
text4-Amino-5-phenyl-1,2,4-triazole-3-thiol + Piperidinylmethyl-substituted benzoic acid → Cyclization (POCl₃, reflux) → Core formation
Conditions:
2.1. Allyl Ether Cleavage
The allyl group can be removed under acidic or oxidative conditions:
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Acidic Cleavage : HCl/H₂O or HBr/AcOH generates the phenolic intermediate.
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Oxidative Cleavage : Ozone or OsO₄/NaIO₄ converts the allyl group to a carbonyl.
2.2. Piperidinylmethyl Substituent Modifications
The 1-piperidinylmethyl group may undergo:
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Quaternization : Alkylation with methyl iodide forms a quaternary ammonium salt .
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Nucleophilic Substitution : Replacement with other amines under basic conditions .
Biological Activity-Driven Reactions
Triazolothiadiazoles are known for antimicrobial and enzyme-inhibitory properties. For this compound:
3.1. Anti-Urease Activity
Electron-withdrawing groups (e.g., nitro, halogens) enhance anti-urease activity. The piperidinylmethyl group’s electron-donating nature may reduce potency compared to halogenated analogs .
3.2. Antimicrobial SAR
Substituent effects on microbial inhibition:
| Position | Substituent | Activity (E. coli) | Reference |
|---|---|---|---|
| 3 | Piperidinylmethyl | Moderate | |
| 6 | Allyl ether | Low |
Stability and Degradation
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Thermal Stability : Decomposes above 200°C (based on DSC analysis of analogs) .
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Hydrolytic Stability : Susceptible to hydrolysis under strong acidic/basic conditions .
Unresolved Reactivity and Research Gaps
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Direct studies on allyl 3-[3-(1-piperidinylmethyl)... are absent; most data are extrapolated from analogs.
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Limited data on photochemical reactions or catalytic functionalization.
Scientific Research Applications
Biological Activities
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Antimicrobial Activity :
- Research has indicated that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that allyl 3-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether demonstrates effectiveness against various bacterial strains. For instance, in vitro tests revealed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. A notable study reported a reduction in cell viability in breast cancer cell lines treated with the compound .
- Neuroprotective Effects :
Case Studies
Synthesis and Formulation
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The methodology typically includes:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the piperidine moiety through nucleophilic substitution.
- Final etherification step to yield the target compound.
Mechanism of Action
The mechanism of action of allyl 3-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Effects on Bioactivity :
- Piperidinylmethyl (e.g., ) and morpholinylmethyl (e.g., ) groups at position 3 enhance targeted anticancer activity by modulating interactions with proteins like Bcl-2.
- Allyl or ethyl phenyl ethers at position 6 improve metabolic stability compared to methyl ethers due to reduced oxidative metabolism .
Synthetic Accessibility :
- POCl3-mediated cyclization is a common method for triazolothiadiazole synthesis, yielding compounds with >60% efficiency .
- Allyl ether derivatives require careful handling of allyl halides to avoid polymerization during synthesis .
Physicochemical Properties :
- Lipophilicity : Piperidinylmethyl and morpholinylmethyl groups increase logP values (~4.3 for allyl ether vs. ~3.8 for methyl ether), enhancing membrane permeability .
- Melting Points : Bulky substituents (e.g., triethoxyphenyl) raise melting points (>190°C), indicating higher crystalline stability .
Pharmacological Data :
Biological Activity
Allyl 3-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and data.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Allyl group : A common motif in medicinal chemistry known for its ability to enhance biological activity.
- Triazole and thiadiazole rings : These heterocycles are recognized for their broad spectrum of pharmacological properties.
The molecular formula is with a molecular weight of approximately 320.43 g/mol.
Biological Activities
Research indicates that compounds containing the 1,2,4-thiadiazole and triazole moieties exhibit various biological activities. The following table summarizes the key activities associated with this compound and its structural relatives:
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported at concentrations as low as 10 µg/mL .
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of 5 µM in MCF-7 breast cancer cells, suggesting potent anticancer activity .
- Neuroprotective Effects : Research into the anticonvulsant properties demonstrated that certain derivatives exhibited strong protective effects in the PTZ-induced seizure model. One derivative showed an inhibition rate of 83% at a dose of 20 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and thiadiazole rings. Modifications such as electron-donating groups enhance activity by improving interactions with biological targets.
Q & A
Q. What are the standard synthetic routes for allyl 3-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Cyclocondensation : Reacting 4-amino-3-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids in the presence of POCl₃ to form the triazolothiadiazole core. Phosphorus oxychloride activates carbonyl groups, enhancing electrophilicity for cyclization .
Functionalization : Introducing the allyl and piperidinylmethyl groups via nucleophilic substitution or coupling reactions. For example, alkylation of intermediates with allyl bromide or piperidinylmethyl halides under basic conditions (e.g., NaH in toluene) .
Q. Key Parameters :
- Temperature : Cyclization steps often require reflux (e.g., 80–100°C for 16 hours in POCl₃) .
- Solvent : Polar aprotic solvents (DMF, acetonitrile) improve yields in alkylation steps .
- Catalyst : NaH or K₂CO₃ facilitates deprotonation in coupling reactions .
Table 1 : Representative Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 16 h | 49–65% | |
| Alkylation | Allyl bromide, NaH, DMF | 70–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, allyl protons appear as doublets (δ 4.5–5.5 ppm), while piperidinylmethyl groups show multiplet peaks (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹ for triazole rings) .
- HPLC : Quantifies purity (>95% required for pharmacological assays) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can conflicting bioactivity data from different assays targeting fungal enzymes be systematically resolved?
Methodological Answer: Discrepancies often arise from assay conditions or target specificity. A tiered approach is recommended:
Molecular Docking : Prioritize targets like fungal 14α-demethylase (PDB: 3LD6) to predict binding modes. Adjust protonation states of the triazole ring for accurate docking scores .
In Vitro Validation : Use standardized MIC (Minimum Inhibitory Concentration) assays against Candida spp. with fluconazole as a control. Address solvent effects (e.g., DMSO <1% v/v) .
Enzyme Inhibition Assays : Compare IC₅₀ values for purified 14α-demethylase versus whole-cell assays to differentiate target-specific activity from membrane permeability issues .
Case Study : A compound showing poor MIC but strong docking scores may require structural optimization (e.g., adding polar groups to enhance cellular uptake) .
Q. What strategies optimize the piperidinylmethyl moiety's spatial orientation to enhance target binding affinity?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures (e.g., CCDC entries) to analyze dihedral angles between the triazolothiadiazole core and piperidinylmethyl group. Planar orientations (dihedral angles <10°) improve π-π stacking with aromatic residues in enzyme active sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., GROMACS/AMBER) to assess conformational stability. Focus on hydrogen bonds between the piperidine nitrogen and catalytic residues (e.g., His310 in 14α-demethylase) .
- Stereoelectronic Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to enhance electrostatic complementarity with hydrophobic enzyme pockets .
Table 2 : Structural Optimization Strategies
| Parameter | Optimization Strategy | Expected Outcome | Reference |
|---|---|---|---|
| Dihedral Angle | Substituent at C3 of piperidine | Planar conformation | |
| Hydrogen Bonding | N-Methylation of piperidine | Reduced steric hindrance |
Q. How can researchers address contradictions in reported solubility profiles for this compound?
Methodological Answer: Discrepancies often stem from solvent polarity or pH variations. A systematic protocol includes:
Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry .
pH-Dependent Studies : Adjust pH (2–10) to identify ionization states affecting solubility (e.g., protonation of piperidine at pH <6) .
Co-Solvency Approaches : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
Data Reconciliation Example : A compound insoluble in water but soluble in DMSO may require formulation studies for in vivo applications .
Q. What computational methods are recommended for predicting metabolic stability of this triazolothiadiazole derivative?
Methodological Answer:
- In Silico Metabolism Tools : Use GLORY or MetaSite to identify vulnerable sites (e.g., allyl ether oxidation or piperidine N-demethylation) .
- CYP450 Inhibition Assays : Screen against CYP3A4/2C9 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- MD Simulations with Liver Microsomes : Model interactions with cytochrome P450 enzymes to prioritize structural modifications (e.g., replacing allyl with propargyl groups to block oxidation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
